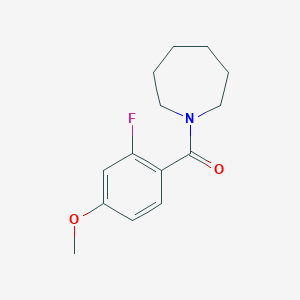

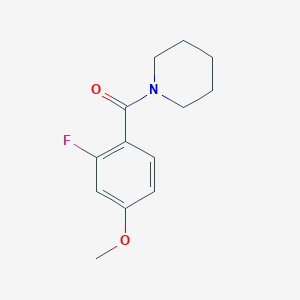

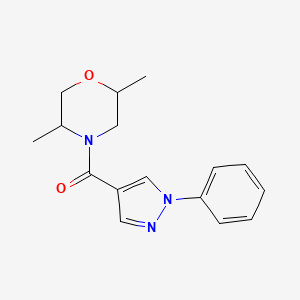

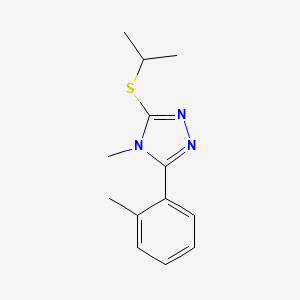

(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone, also known as 4'-fluorofentanyl, is a synthetic opioid analgesic drug that is structurally similar to fentanyl. It was first synthesized in the 1960s and has been used in medical research as a reference standard for testing the potency of other opioids. The purpose of

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone is similar to that of other opioids. It binds to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of neurotransmitter release and the activation of the descending pain control system. This leads to a reduction in pain perception and an increase in pain tolerance.

Biochemical and Physiological Effects:

The biochemical and physiological effects of (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression. It also has the potential to cause physical dependence and addiction with chronic use.

Advantages and Limitations for Lab Experiments

The advantages of using (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone in lab experiments include its high potency and selectivity for the mu-opioid receptor, which makes it a useful reference standard for testing the potency of other opioids. However, the compound is highly potent and can be toxic at low doses, which makes it difficult to handle and requires specialized equipment and safety precautions.

Future Directions

For research on (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone include the development of new opioid analgesics with improved pharmacological properties and reduced side effects. This could involve modifying the structure of the compound to increase its selectivity for the mu-opioid receptor or to decrease its potential for physical dependence and addiction. Other areas of research could include investigating the role of the compound in the development of tolerance and withdrawal and exploring its potential as a treatment for opioid addiction.

Synthesis Methods

The synthesis of (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone involves the reaction of 4-fluoroaniline with paraformaldehyde and piperidine in the presence of acetic acid. The resulting product is then treated with sodium borohydride to yield the final compound. The synthesis method has been optimized over the years to increase the yield and purity of the compound.

Scientific Research Applications

(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone has been used in scientific research as a reference standard for testing the potency of other opioids. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. The compound has also been used in studies to investigate the structure-activity relationship of opioids and to develop new opioid analgesics with improved pharmacological properties.

properties

IUPAC Name |

(2-fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-17-10-5-6-11(12(14)9-10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEMLJGDVMRUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCCCC2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)

![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)

![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)

![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)

![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)